
Glycine, N-nitroso-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-nitroso-N-propyl-: is a compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a propyl group substituting one of the hydrogen atoms on the nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-nitroso-N-propyl- typically involves the nitrosation of N-propylglycine. This can be achieved by reacting N-propylglycine with nitrous acid (HNO₂) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-nitroso-N-propyl- may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of nitrite scavengers such as ascorbic acid or sodium ascorbate can also be employed to reduce the levels of nitrosamine impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Glycine, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and reactivity of N-nitrosamines.
Biology: It is used to investigate the mutagenic and carcinogenic effects of N-nitrosamines on biological systems.
Medicine: Research on Glycine, N-nitroso-N-propyl- helps in understanding the potential health risks associated with N-nitrosamine exposure and in developing strategies to mitigate these risks.
Industry: It is used in the development of analytical methods for detecting and quantifying N-nitrosamines in various products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-nitroso-N-methylaniline
- N-nitroso-N-phenylpiperazine
- N-nitrosodimethylamine
Comparison: Glycine, N-nitroso-N-propyl- is unique due to its specific structure, which includes a glycine backbone with a propyl group and a nitroso group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitrosamines, Glycine, N-nitroso-N-propyl- may exhibit different biological activities and toxicological profiles .
Eigenschaften
| 6939-14-6 | |
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
2-[nitroso(propyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
RTTJIKVYGZYNBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


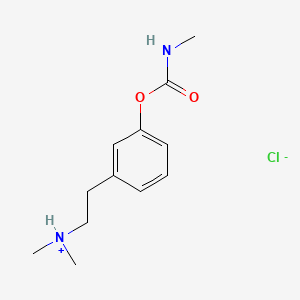


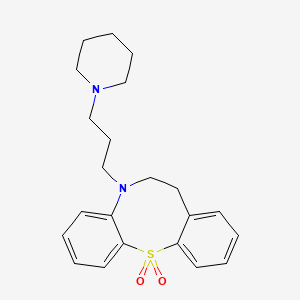

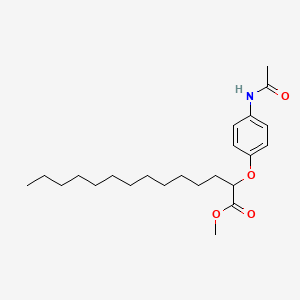
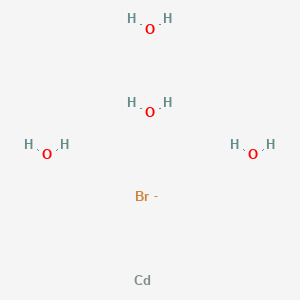
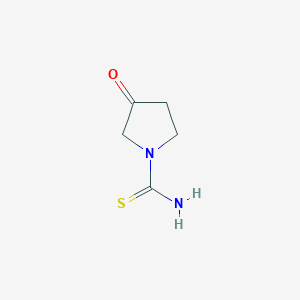

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

